molecular formula C9H12ClNO2 B2407444 2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol CAS No. 1566570-49-7

2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B2407444
CAS No.: 1566570-49-7
M. Wt: 201.65
InChI Key: AJWKBGZVJDAEFO-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol is an ethanolamine derivative featuring a 2-chloro-6-methoxy-substituted phenyl ring attached to a β-amino alcohol moiety. The chloro and methoxy substituents on the aromatic ring influence electronic properties, while the amino and hydroxyl groups enable hydrogen bonding, affecting solubility and biological activity.

Properties

IUPAC Name

2-amino-1-(2-chloro-6-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWKBGZVJDAEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-amino-1-(2-chloro-6-methoxyphenyl)ethanone.

    Reduction: Formation of 2-amino-1-(2-chloro-6-methoxyphenyl)ethane.

    Substitution: Formation of 2-amino-1-(2-azido-6-methoxyphenyl)ethanol or 2-amino-1-(2-thio-6-methoxyphenyl)ethanol.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups facilitate various chemical reactions such as:

  • Oxidation : Formation of ketones or aldehydes.
  • Reduction : Generation of amines or alcohols.
  • Substitution : Synthesis of azides, thiols, or other derivatives.

Biology

In biological research, 2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol has been investigated for its potential interactions with biomolecules. Notable studies include:

  • Enzyme Inhibition Studies : The compound has shown promise in inhibiting specific enzymes, providing insights into metabolic pathways and enzyme regulation.

Medicine

The therapeutic potential of this compound is being explored particularly in drug development targeting neurological disorders. Its ability to modulate neurotransmitter receptors positions it as a candidate for further pharmacological studies.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of the compound against various bacterial strains:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus12

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assays

In vitro cytotoxicity tests were conducted on cancer cell lines to evaluate the compound's anticancer potential:

Cell LineIC50 (µg/mL)
HCT-1161.9
MCF-72.3

These findings indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules, focusing on substituent effects, functional groups, and applications.

Structural Analogues and Key Differences

Table 1: Comparative Analysis of Structural Analogues
Compound Name Substituents/Modifications Functional Groups Key Properties/Applications Reference
2-Amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol (Target) 2-Cl, 6-OMe on phenyl β-amino alcohol Potential metabolic intermediate -
2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol 6-F on benzopyran ring β-amino alcohol, benzopyran Nebivolol metabolite (N-dealkylation product)
N-[2-Amino-1-(2-bromophenyl)ethyl]carbamate 2-Br on phenyl, carbamate group Carbamate-protected amino alcohol Enhanced stability for synthetic intermediates
2-(2-Bromo-6-fluorophenyl)ethan-1-ol 2-Br, 6-F on phenyl Ethanol (no amino group) Limited bioactivity due to lack of amine
1-(2-Amino-6-nitrophenyl)ethanone 2-NH2, 6-NO2 on phenyl Acetophenone, nitro group High reactivity (electron-withdrawing NO2)
1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol Oxetane ring substituent Ethanol, oxetane Improved solubility via polar oxetane
2-{[1-(2-Methoxynaphthalen-1-yl)-2-phenylethyl]amino}ethan-1-ol hydrochloride 2-OMe on naphthalene, phenylethyl chain Amino alcohol, hydrochloride salt Pharmaceutical salt form for enhanced delivery

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy (electron-donating) and chloro (mildly electron-withdrawing) substituents balance lipophilicity and aromatic reactivity. In contrast, the nitro group in 1-(2-amino-6-nitrophenyl)ethanone () increases electrophilicity, making it more reactive in substitution reactions .
  • Halogen Variations: Bromo (in N-[2-amino-1-(2-bromophenyl)ethyl]carbamate, ) and fluoro (in the nebivolol metabolite, ) substituents alter steric and electronic profiles, impacting binding affinity and metabolic stability .

Functional Group Influence on Bioactivity

  • Amino Alcohol vs. Acetophenone: The β-amino alcohol moiety in the target compound and nebivolol metabolite () enables hydrogen bonding, critical for enzyme or receptor interactions. In contrast, acetophenone derivatives (e.g., ) exhibit ketone reactivity but lack amino-alcohol interactions .
  • Carbamate Protection: The carbamate group in N-[2-amino-1-(2-bromophenyl)ethyl]carbamate () enhances stability, suggesting its utility as a prodrug or synthetic intermediate .

Biological Activity

2-Amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing upon diverse research sources.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group and a chloro-methoxy substitution, which are critical for its biological activity. The presence of these functional groups can enhance interactions with various biological targets, including receptors and enzymes.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with methoxy substitutions on phenyl rings have shown promising results against various cancer cell lines:

CompoundCell LineGI50 (nM)
CTR-21MDA-MB23116.4
CTR-20MDA-MB231232
CTR-32MDA-MB43520

These results suggest that the methoxy group significantly influences the cytotoxic activity of phenolic compounds against cancer cells .

2. Antimicrobial Activity

Compounds with similar structural motifs have exhibited antimicrobial properties. For example, benzoxazole derivatives have been noted for their broad-spectrum antimicrobial activities, which include inhibition of bacterial growth and fungal infections . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as indicated by studies on related phenolic compounds that act as inhibitors of pro-inflammatory cytokines . This activity is crucial in managing conditions such as arthritis and other inflammatory diseases.

Case Study: Synthesis and Evaluation

A recent study synthesized a series of derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activities using various assays:

  • Cytotoxicity Assay: The synthesized compounds were tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.
  • Mechanism of Action: Investigations into the mechanism revealed that some derivatives induce apoptosis in cancer cells, highlighting their potential as therapeutic agents.

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenolic ring significantly affect biological activity. For instance, changing substituents from methoxy to other groups can enhance or reduce efficacy against specific targets .

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